
5-Bromo-2-ethyl-3-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethyl-3-methoxypyridine is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 2nd position, and a methoxy group at the 3rd position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethyl-3-methoxypyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-ethyl-3-methoxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Bromo-2-ethyl-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-substituted-2-ethyl-3-methoxypyridine derivatives.
Oxidation: Formation of 2-ethyl-3-methoxypyridine-5-carboxylic acid.
Reduction: Formation of 2-ethyl-3-methoxypyridine.
科学的研究の応用
5-Bromo-2-ethyl-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-ethyl-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity .
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the ethyl group at the 2nd position.
2-Ethyl-3-methoxypyridine: Lacks the bromine atom at the 5th position.
5-Bromo-2-ethylpyridine: Lacks the methoxy group at the 3rd position.
Uniqueness
5-Bromo-2-ethyl-3-methoxypyridine is unique due to the combination of the bromine atom, ethyl group, and methoxy group on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications .
特性
CAS番号 |
1241752-51-1 |
|---|---|
分子式 |
C8H10BrNO |
分子量 |
216.07 g/mol |
IUPAC名 |
5-bromo-2-ethyl-3-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-7-8(11-2)4-6(9)5-10-7/h4-5H,3H2,1-2H3 |
InChIキー |
IVIIWYPLAWVPBA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=N1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





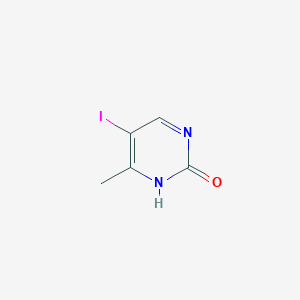
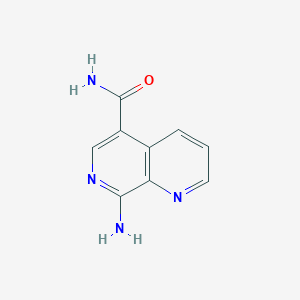
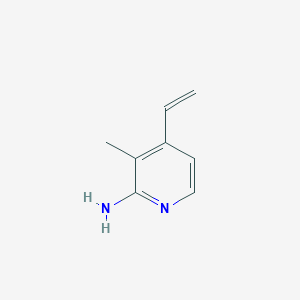
![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
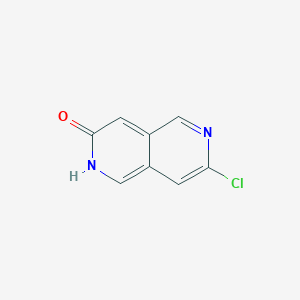

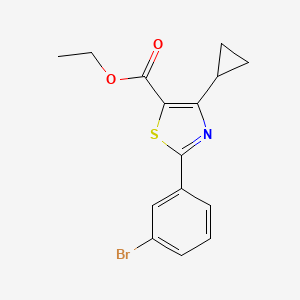
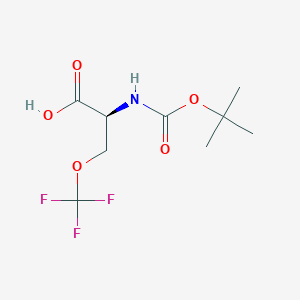
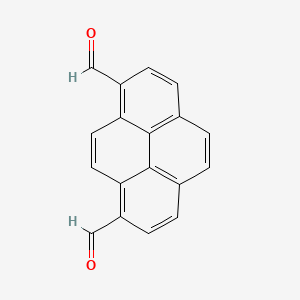

![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
